Lipophilicity (XLogP3): Target Compound vs. 3‑(Trifluoromethyl)benzoyl Analog
The target compound exhibits an XLogP3 of 2.3, whereas the direct analog 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (PubChem CID 154831289) has an XLogP3 of 1.9 [1][2]. The 0.4 log-unit difference translates to approximately 2.5‑fold higher partition coefficient, indicating greater lipophilicity for the target compound. This difference arises from the replacement of the polar benzoyl linker with a methylene bridge, reducing hydrogen‑bond acceptor character at the azetidine nitrogen.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CID 154831289): 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (≈2.5× higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release); identical core scaffold, differing only in azetidine N‑substituent (benzyl vs. benzoyl linker). |
Why This Matters
For screening programs targeting intracellular or CNS‑penetrant candidates, the higher lipophilicity of the target compound may confer superior passive membrane permeability, directly influencing the decision to prioritize this scaffold over the less lipophilic benzoyl analog.
- [1] PubChem Compound Summary for CID 154583330, 4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 154831289, 4-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide. National Center for Biotechnology Information (2024). View Source
